molecular formula C8H8BrClN2 B13468591 6-bromo-1H-indol-4-amine hydrochloride

6-bromo-1H-indol-4-amine hydrochloride

Cat. No.: B13468591
M. Wt: 247.52 g/mol
InChI Key: PJIPTZQEUGIARJ-UHFFFAOYSA-N
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Description

6-bromo-1H-indol-4-amine hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position and an amine group at the 4th position of the indole ring, with a hydrochloride salt form to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-indol-4-amine hydrochloride typically involves the bromination of an indole precursor followed by amination. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1H-indol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-bromo-1H-indol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-1H-indol-4-amine hydrochloride is unique due to the presence of both the bromine atom and the amine group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8BrClN2

Molecular Weight

247.52 g/mol

IUPAC Name

6-bromo-1H-indol-4-amine;hydrochloride

InChI

InChI=1S/C8H7BrN2.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h1-4,11H,10H2;1H

InChI Key

PJIPTZQEUGIARJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=CC(=C21)N)Br.Cl

Origin of Product

United States

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